Cas no 89446-54-8 (7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl-)

7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl-, is a specialized quinoline derivative featuring a formyl group at the 7-position and methoxy and methyl substituents at the 2- and 4-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its distinct substitution pattern enhances reactivity in condensation and cyclization reactions, making it valuable for constructing complex molecular frameworks. The methoxy and methyl groups contribute to steric and electronic modulation, influencing selectivity in synthetic applications. Suitable for research and industrial use, it is characterized by high purity and stability under standard conditions.
7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl- structure
89446-54-8 structure
Product Name:7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl-
CAS No:89446-54-8
MF:C12H11NO2
MW:201.221243143082
CID:600250
PubChem ID:14570311
Update Time:2025-06-08

7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl-
    • 2-methoxy-4-methylquinoline-7-carbaldehyde
    • SB71368
    • DTXSID90561771
    • 2-methoxy-4-methyl-7-quinolinecarbaldehyde
    • 89446-54-8
    • SCHEMBL9828211
    • Inchi: 1S/C12H11NO2/c1-8-5-12(15-2)13-11-6-9(7-14)3-4-10(8)11/h3-7H,1-2H3
    • InChI Key: QMDXRYCMICAMOW-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC(C)=C2C=CC(C=O)=CC2=N1

Computed Properties

  • Exact Mass: 201.078978594g/mol
  • Monoisotopic Mass: 201.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 39.2Ų

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7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl- Related Literature

Additional information on 7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl-

Recent Advances in the Study of 7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl- (CAS: 89446-54-8)

The compound 7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl- (CAS: 89446-54-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic uses.

Recent studies have highlighted the unique structural features of 7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl-, which make it a promising scaffold for the design of novel bioactive molecules. The quinoline core, combined with the methoxy and methyl substituents, provides a versatile platform for chemical modifications that can enhance its pharmacological properties. Researchers have explored its role as a precursor in the synthesis of more complex molecules with potential anticancer, antimicrobial, and anti-inflammatory activities.

One of the key advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that derivatives of 7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl- exhibit potent inhibitory effects on specific kinase pathways, suggesting their potential as lead compounds for further optimization.

In addition to its role in kinase inhibition, recent research has also investigated the compound's antimicrobial properties. Studies have shown that certain derivatives of 7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl- exhibit significant activity against a range of bacterial and fungal pathogens. This finding is particularly relevant in the context of the growing global challenge of antimicrobial resistance, highlighting the need for new and effective antimicrobial agents.

Another area of interest is the compound's potential use in the development of fluorescent probes. The quinoline moiety is known for its fluorescent properties, and researchers have explored the use of 7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl- as a building block for the design of probes that can be used in biological imaging and diagnostics. These probes could provide valuable tools for studying cellular processes and disease mechanisms.

Despite these promising findings, challenges remain in the development of 7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl- based therapeutics. Issues such as solubility, bioavailability, and toxicity need to be addressed through further structural optimization and preclinical studies. However, the compound's versatility and the growing body of research supporting its potential applications make it a valuable candidate for continued investigation.

In conclusion, 7-Quinolinecarboxaldehyde, 2-methoxy-4-methyl- (CAS: 89446-54-8) represents a promising area of research in the chemical biology and pharmaceutical fields. Its diverse applications, from kinase inhibition to antimicrobial activity and fluorescent probe development, underscore its potential as a key player in future drug discovery efforts. Continued research and development will be essential to fully realize its therapeutic potential and address the challenges associated with its use.

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